![molecular formula C9H6BrNO2 B11802316 1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone](/img/structure/B11802316.png)
1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone is a chemical compound with the molecular formula C9H6BrNO2 and a molecular weight of 240.06 g/mol . This compound is characterized by its yellow to pale yellow solid or oil appearance . It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
The synthesis of 1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone typically involves the bromination of furo[3,2-b]pyridine derivatives. One common method includes the reaction of 5-bromofuro[3,2-b]pyridine with ethanone under specific conditions . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of various chemical products and materials.
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone can be compared with similar compounds such as:
(6-Bromofuro[3,2-b]pyridin-2-yl)methanol: This compound has a similar structure but differs in the functional group attached to the pyridine ring.
(5-Bromofuro[2,3-b]pyridin-2-yl)methanol: Another similar compound with variations in the position of the bromine atom and the functional group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C9H6BrNO2 |
---|---|
Molekulargewicht |
240.05 g/mol |
IUPAC-Name |
1-(5-bromofuro[3,2-b]pyridin-6-yl)ethanone |
InChI |
InChI=1S/C9H6BrNO2/c1-5(12)6-4-8-7(2-3-13-8)11-9(6)10/h2-4H,1H3 |
InChI-Schlüssel |
RWFLCMJEFATFNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=CO2)N=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.